2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide
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Overview
Description
2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a furan-thiophene hybrid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzamide precursor, followed by the introduction of the furan-thiophene moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted benzamides.
Scientific Research Applications
2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the bromine atom can form halogen bonds, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide: Unique due to its specific combination of functional groups.
2-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide: Lacks the thiophene ring, which may alter its properties.
2-Bromo-N-[[4-(thiophen-2-yl)phenyl]methyl]benzamide: Lacks the furan ring, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its hybrid structure, which combines the properties of both furan and thiophene rings
Properties
IUPAC Name |
2-bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-15-4-2-1-3-14(15)16(19)18-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10H,8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIYGFFKZJWFAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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